molecular formula C6H3F2NO3 B1297671 2,6-Difluoro-4-nitrophenol CAS No. 658-07-1

2,6-Difluoro-4-nitrophenol

Cat. No.: B1297671
CAS No.: 658-07-1
M. Wt: 175.09 g/mol
InChI Key: KVVXRISUSPIMLJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a nitro group is attached at the 4 position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrophenol can be achieved through several methods:

Industrial Production Methods:

    Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and selectivity.

    Environmental Considerations: Modern industrial methods focus on minimizing waste and using environmentally benign reagents.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,6-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXRISUSPIMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344890
Record name 2,6-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-07-1
Record name 2,6-Difluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) was added dropwise 60% nitric acid (1.20 ml) in an ice bath and the mixture was stirred at room temperature for 1 hour. After pouring into iced water, the reaction mixture was extracted with ethyl acetate. The extract was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/1→2/1 as an eluant to give the desired compound (1.37 g, yield 51%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-difluoro-4-nitrophenol interact with ammonia in the gas phase, and what structural changes occur due to this interaction?

A: The study utilizes Density Functional Theory (DFT) calculations to reveal that this compound forms a hydrogen bond with ammonia in the gas phase []. This interaction primarily involves the hydroxyl group of the phenol derivative acting as a hydrogen bond donor and the nitrogen atom of ammonia acting as the acceptor. Formation of this hydrogen bond leads to notable structural changes. Specifically, the O-H bond of the phenol derivative experiences elongation, while the C-O bond strengthens [].

Q2: How does the acidity of this compound compare to other phenol derivatives, and what is the significance of this acidity in its interaction with ammonia?

A: The research highlights that this compound exhibits greater acidity compared to phenol and p-nitrophenol, but lower than pentafluorophenol and 2-fluoro-4,6-dinitrophenol []. Despite its notable acidity, the study confirms that even in the presence of a strong base like ammonia, this compound does not undergo complete proton transfer to the base []. This finding suggests that the hydrogen bond formed between the two molecules is strong and stable, preventing full proton transfer in the gas phase.

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